molecular formula C21H22N2O2 B12128617 2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12128617
M. Wt: 334.4 g/mol
InChI Key: BHWPOVDAKWUESY-UHFFFAOYSA-N
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Description

The compound 2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a cyclopentane ring. Its structure includes a 4-methoxyphenyl substituent at the 2'-position, which confers unique electronic and steric properties. The spirocyclic architecture enhances conformational rigidity, making it a promising scaffold for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring precise spatial interactions .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H22N2O2/c1-24-16-10-8-15(9-11-16)18-14-19-17-6-2-3-7-20(17)25-21(23(19)22-18)12-4-5-13-21/h2-3,6-11,19H,4-5,12-14H2,1H3

InChI Key

BHWPOVDAKWUESY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with an ortho-substituted phenol to form the benzoxazine ring.

    Spiro Formation: The final step involves the formation of the spiro compound by reacting the benzoxazine intermediate with a cyclopentane derivative under specific conditions, such as the presence of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the benzoxazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

Key analogs differ in substituents on the phenyl ring or the heterocyclic core. These modifications influence solubility, binding affinity, and metabolic stability:

Compound Name Substituent Position & Type Molecular Weight Key Properties/Activities Reference ID
9′-Chloro-2′-(4-methylphenyl) analog 2': 4-methylphenyl; 9': Cl 368.84 g/mol Enhanced lipophilicity; CNS-targeted
2′-(4-Chlorophenyl)-7′-methoxy analog 2': 4-Cl-phenyl; 7'-OCH₃ 384.85 g/mol Improved metabolic stability
2'-(4-Fluorophenyl)-5-(4-methylphenyl) analog 2': 4-F-phenyl; 5: 4-MePh 359.40 g/mol Electrophilic reactivity modulation
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy analog 5: 4-Cl-benzyloxy; 7-OCH₃ 501.94 g/mol Extended π-stacking capabilities

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃ in the target compound) improve solubility and reduce oxidative metabolism compared to electron-withdrawing groups (e.g., Cl, F) .
Core Heterocycle Modifications

Replacement of the cyclopentane ring with cyclohexane () or piperidine () alters ring strain and conformational flexibility:

  • Cyclohexane analogs (e.g., ) exhibit higher thermal stability due to reduced ring strain .
  • Piperidine-containing analogs (e.g., ) introduce basic nitrogen, enabling salt formation for improved pharmacokinetics .

Biological Activity

2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that combines a cyclopentane ring with pyrazolo and benzoxazine moieties. The presence of a methoxy group on the phenyl ring is significant as it can influence the compound's reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H20N2O2
Molecular Weight336.4 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzoxazine have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways related to cell survival and apoptosis.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of 2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Similar derivatives have shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The biological activity of 2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. These interactions can lead to alterations in cellular processes that promote apoptosis in cancer cells or inhibit bacterial growth.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For instance, modifications to the methoxy group or the introduction of additional functional groups have been explored to improve potency and selectivity against specific targets.

Notable Research Contributions

  • Synthesis and Characterization : A study characterized several derivatives using X-ray crystallography and computational methods to predict their biological behavior.
  • Structure-Activity Relationship (SAR) : Research has established SAR profiles for benzoxazine derivatives, indicating that specific substitutions can significantly enhance anticancer and antimicrobial activities.

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